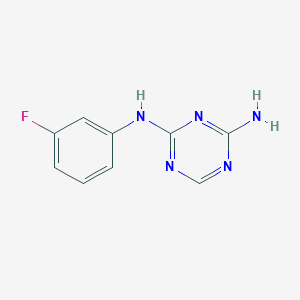![molecular formula C18H17NO5S B2549867 1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- CAS No. 88597-06-2](/img/no-structure.png)
1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione derivatives are a significant class of compounds with medicinal properties. These derivatives have been studied for their potential as cyclooxygenase inhibitors, which could have implications for anti-inflammatory and anticancer therapies . The structural diversity of these compounds allows for a range of biological activities, depending on the substituents attached to the isoindole-1,3(2H)-dione core .
Synthesis Analysis
The synthesis of various 1H-isoindole-1,3(2H)-dione derivatives has been achieved through different methods. One approach involves the reaction of bromomethylated precursors with primary amines, followed by oxidation to yield benzo[f]isoindole-4,9-diones . Another method includes the reaction of anhydrides with potassium cyanate or sodium thiocyanate in neutral media, which has been shown to be a facile and convenient synthesis route . Additionally, sulfur-substituted derivatives have been prepared from cyanoethyl disulfide, demonstrating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of 1H-isoindole-1,3(2H)-dione derivatives has been elucidated using various analytical techniques. X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations have been employed to analyze the structural and conformational properties of these compounds . The IR spectra and structure of phthalimide and its derivatives have been studied, revealing significant spectral and structural changes upon conversion to nitranions .
Chemical Reactions Analysis
The reactivity of 1H-isoindole-1,3(2H)-dione derivatives has been explored in the context of their potential as sulfur-transfer agents . Additionally, the polarographic behavior of novel isoindoles has been investigated, providing insights into the electrochemical properties of these compounds . The synthesis of imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones has also been reported, showcasing the stereoselective synthesis of these derivatives .
Physical and Chemical Properties Analysis
The physicochemical properties of new phthalimide derivatives have been determined based on Lipinski’s rule, indicating their potential as drug-like molecules . The vibrational properties of sulfur-substituted phthalimides have been studied, contributing to the understanding of their physical characteristics . The structural assignment of isomeric 1H-indene-1,3(2H)-dione sulfonic acids has been achieved using mass spectrometry, highlighting the importance of structural features on the physical properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
Researchers have developed new synthesis methods for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, leading to derivatives through the opening reaction of the epoxide with nucleophiles. Such derivatives include amino and triazole derivatives, synthesized from sodium azide, and hydroxyl analogues obtained from cis-hydroxylation, with the hydroxyl groups further converted to acetate (Tan et al., 2016).
Inhibition of Human Leukocyte Elastase
Derivatives of 2-[(alkylsulfonyl)oxy]-1H-isoindole-1,3(2H)-diones have shown enhanced inhibitory potency and selectivity for human leukocyte elastase (HLE). The most potent inhibitor identified was 6-amino-2-[(methylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione, demonstrating significant activity against HLE (Kerrigan & Shirley, 1996).
Green Synthesis of Isoindoline-1,3-Dione Derivatives
The Water Extract of Onion Peel Ash (WEOPA) method has been used for the efficient green synthesis of isoindoline-1,3-dione derivatives. This approach offers advantages such as the non-usage of external acids, a recyclable catalytic system, cost-effectiveness, and moderate to good yields by reacting various anilines with phthalic anhydride. This method is significant for avoiding harmful reagents and providing an alternative for bio-waste management (Journal et al., 2019).
Vibrational Properties and Molecular Structure
Studies have focused on the vibrational properties and molecular structure of 1-H-isoindole-1,3(2H)-dione derivatives. Spectral and structural changes of these compounds and their derivatives have been observed through IR spectra, revealing insights into their molecular structure and potential applications (Binev et al., 1999).
Anticancer Activity
Recent research has evaluated the anticancer activity of isoindole-1,3(2H)-dione derivatives, showing that these compounds have cytotoxic effects on various cancer cells. The activity varies depending on the substituents attached to the isoindole-1,3(2H)-dione structure, indicating the potential of these derivatives as chemotherapeutic agents (Tan et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- involves the reaction of 3-(4-methylphenylsulfonyloxy)propan-1-ol with phthalic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "3-(4-methylphenylsulfonyloxy)propan-1-ol", "Phthalic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(4-methylphenylsulfonyloxy)propan-1-ol (1.0 equiv) and phthalic anhydride (1.1 equiv) in a suitable solvent such as toluene or xylene.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or sulfuric acid to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and filter the solid product.", "Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain the desired compound, 1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-." ] } | |
Número CAS |
88597-06-2 |
Nombre del producto |
1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- |
Fórmula molecular |
C18H17NO5S |
Peso molecular |
359.4 |
Nombre IUPAC |
3-(1,3-dioxoisoindol-2-yl)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H17NO5S/c1-13-7-9-14(10-8-13)25(22,23)24-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3 |
Clave InChI |
HXCZYABFGDIBGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B2549786.png)
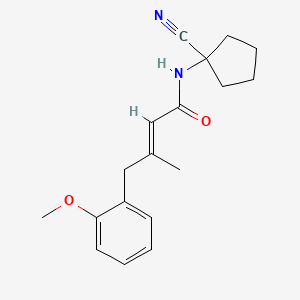
![2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2549788.png)
![N-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2549790.png)
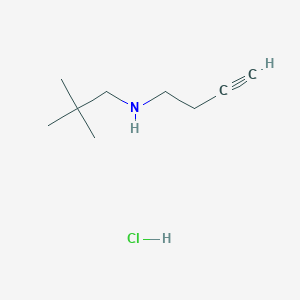
![N-(3-chlorophenyl)-2-[(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2549792.png)
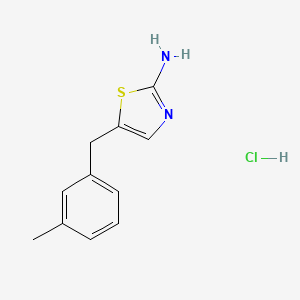
![Dimethyl 5-(3,4-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2549794.png)
![tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate](/img/structure/B2549796.png)
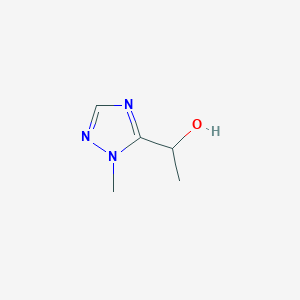
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2549798.png)
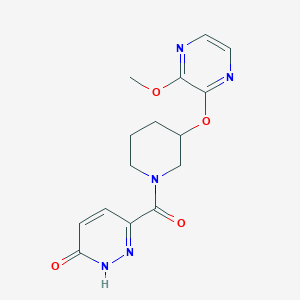
![2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2549803.png)
